

# An In-Depth Technical Guide to the Spectroscopic Data of Tris(trimethylsilyl)amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tris(trimethylsilyl)amine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tris(trimethylsilyl)amine**, a key intermediate in chemical nitrogen fixation and a versatile synthetic building block.<sup>[1]</sup> The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

## Chemical Structure and Properties

**Tris(trimethylsilyl)amine**, also known as Nonamethyltrisilazane, is a colorless, waxy solid.<sup>[1]</sup> It is characterized by its unique structure where a central nitrogen atom is bonded to three trimethylsilyl groups. This compound is soluble in nonpolar organic solvents and is sensitive to moisture and acids, which can cleave the Si-N bond.<sup>[1]</sup>

Molecular Formula:  $C_9H_{27}NSi_3$ <sup>[2]</sup> Molar Mass: 233.57 g/mol <sup>[1]</sup> CAS Number: 1586-73-8<sup>[2]</sup>

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Tris(trimethylsilyl)amine**.

Table 1: NMR Spectroscopic Data

Nucleus	Chemical Shift ( $\delta$ ) in ppm	Solvent	Reference
$^1\text{H}$ NMR	$\sim 0.2$	Not Specified	[3]
$^{13}\text{C}$ NMR	Not specified in search results	Not specified in search results	[4]
$^{29}\text{Si}$ NMR	Not specified in search results	$\text{C}_6\text{D}_6$	[5]
$^{15}\text{N}$ NMR	Not specified in search results	Not specified in search results	[4]

Table 2: Infrared (IR) Spectroscopy Data

Technique	<b>**Key Absorption Bands (<math>\text{cm}^{-1}</math>) **</b>	Source of Sample
Transmission IR	Not specified in search results	Aldrich
ATR-IR	Not specified in search results	Not specified in search results

Note: Specific peak assignments for IR spectra were not available in the provided search results. General regions of interest would include Si-N stretching, Si-C stretching, and C-H stretching and bending vibrations.

Table 3: Mass Spectrometry (MS) Data

Technique	Key m/z values (fragments)	Ionization Type
Electron Ionization (EI)	218 ( $\text{M}-\text{CH}_3$ ) <sup>+</sup> , 146 [ $(\text{CH}_3)_3\text{Si}-\text{N}-\text{Si}(\text{CH}_3)_2$ ] <sup>+</sup> , 73 [ $(\text{CH}_3)_3\text{Si}$ ] <sup>+</sup>	EI Positive ion
Gas Chromatography-MS (GC-MS)	Not specified in search results	EI Positive ion

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Given that **Tris(trimethylsilyl)amine** is a moisture-sensitive solid, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox).

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - In an inert atmosphere, accurately weigh 5-25 mg of **Tris(trimethylsilyl)amine** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.[6]
  - Dissolve the sample in an appropriate volume (typically 0.5-0.7 mL) of a suitable deuterated solvent (e.g., Benzene- $\text{d}_6$ , as indicated for  $^{29}\text{Si}$  NMR).[5][6] The use of deuterated solvents is crucial for providing a lock signal for the spectrometer.[7]
  - Transfer the solution to a clean, dry 5 mm NMR tube. To ensure homogeneity and remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.[7]
  - Cap the NMR tube securely to prevent solvent evaporation and atmospheric contamination.[8]
  - Wipe the outside of the tube clean before insertion into the spectrometer.[8]
- Data Acquisition (General Parameters):
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. The chemical shift range should be set to encompass the expected signals (e.g., -1 to 10 ppm).
  - $^{13}\text{C}$  NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are generally required compared to  $^1\text{H}$  NMR.[6]
  - $^{29}\text{Si}$  NMR: This nucleus has a low sensitivity and a negative gyromagnetic ratio.[9][10] Techniques like Inverse Gated Decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE). A sufficient relaxation delay is necessary due to the potentially long spin-lattice relaxation times of silicon nuclei.[10]

### 3.2 Infrared (IR) Spectroscopy

- Sample Preparation (Nujol Mull):[\[11\]](#)
  - In an inert and dry environment, grind 5-10 mg of **Tris(trimethylsilyl)amine** to a fine powder using an agate mortar and pestle.[\[12\]](#)
  - Add a small drop of Nujol (mineral oil) and continue grinding to create a uniform paste.[\[13\]](#)
  - Spread the mull evenly between two KBr or NaCl plates.[\[12\]](#)
  - Acquire the spectrum, noting that Nujol itself has characteristic absorption bands that will be present in the spectrum.[\[13\]](#)
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean and dry.
  - In an inert atmosphere, place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.[\[14\]](#)
  - Collect the spectrum. This method requires minimal sample preparation.

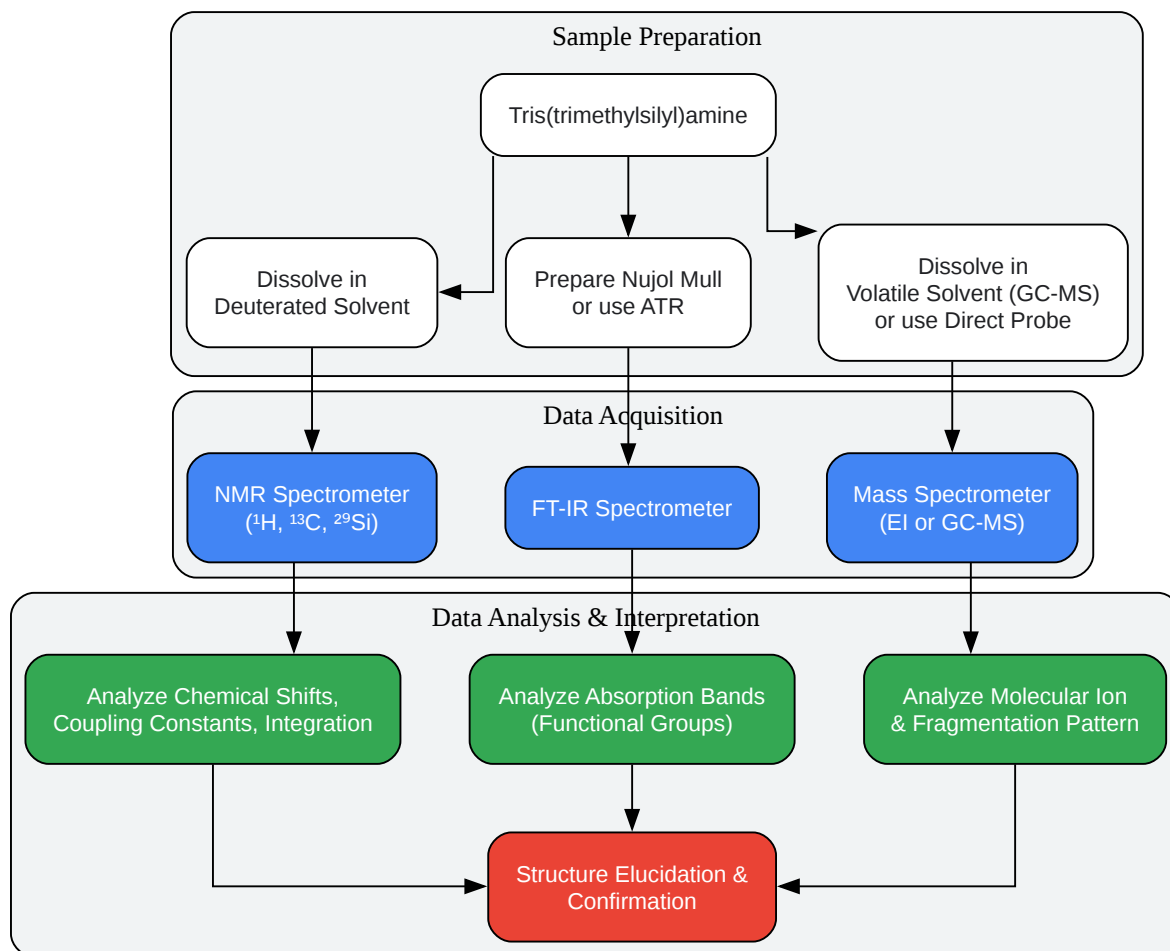
### 3.3 Mass Spectrometry (MS)

- Sample Introduction (for Electron Ionization - EI):
  - For a solid sample like **Tris(trimethylsilyl)amine**, a direct insertion probe can be used.
  - A small amount of the sample is placed in a capillary tube at the end of the probe.
  - The probe is inserted into the mass spectrometer's ion source, where the sample is heated and vaporized before ionization.
- Gas Chromatography-Mass Spectrometry (GC-MS):[\[15\]](#)

- Prepare a dilute solution of **Tris(trimethylsilyl)amine** in a volatile, non-polar solvent (e.g., hexane).
- Inject the solution into the GC, where the compound is volatilized and separated from the solvent on a capillary column.
- The eluent from the GC column is directly introduced into the mass spectrometer's ion source for ionization and analysis. This method is particularly useful for analyzing volatile silicon compounds.[\[15\]](#)[\[16\]](#)
- Data Acquisition (General Parameters):
  - Ionization Mode: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
  - Detector: An electron multiplier is typically used to detect the ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Tris(trimethylsilyl)amine**.



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General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of Tris(trimethylsilyl)amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075434#spectroscopic-data-nmr-ir-ms-of-tris-trimethylsilyl-amine]

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